molecular formula C7H7ClN4O2 B2831976 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride CAS No. 2173996-28-4

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride

Cat. No.: B2831976
CAS No.: 2173996-28-4
M. Wt: 214.61
InChI Key: CLXRKLSRUPVOQR-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride (CAS No. 716358-43-9) is a triazolopyrimidine derivative with the molecular formula C₈H₈N₄O₂·HCl and a molecular weight of 228.63 g/mol (for the free acid) . The compound features a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a carboxylic acid group at position 7, with the latter forming a hydrochloride salt to enhance solubility. Triazolopyrimidines are widely studied for their bioactivity, particularly in agrochemical and pharmaceutical applications, due to their structural mimicry of purine bases .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2.ClH/c1-4-2-5(6(12)13)11-7(10-4)8-3-9-11;/h2-3H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXRKLSRUPVOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173996-28-4
Record name 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). One common method is the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of an acid catalyst[{{{CITATION{{{2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction mixture is then heated to facilitate the formation of the triazolo[1,5-a]pyrimidine ring[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Acyl Chloride Formation and Nucleophilic Acyl Substitution

The carboxylic acid group undergoes standard derivatization reactions. Conversion to its corresponding acid chloride facilitates nucleophilic substitutions:

Reaction TypeReagents/ConditionsProducts/OutcomesSources
ChlorinationThionyl chloride (SOCl₂) or PCl₅, reflux5-Methyl- triazolo[1,5-a]pyrimidine-7-carbonyl chloride
AmidationAmines (e.g., aryl amines) in DCM/DIPEACarboxamide derivatives (e.g., 15 , 18 , 24 )

For example, coupling with 3,4-dimethoxyaniline in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) yields substituted carboxamides .

Cyclization and Heterocycle Functionalization

The triazolo-pyrimidine core participates in regioselective cyclization and substitution:

  • Microwave-assisted cyclocondensation : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with β-diketones (e.g., 1-phenylbutane-1,3-dione) under microwave irradiation to form ester intermediates, which are hydrolyzed to the carboxylic acid .
  • Electrophilic substitution : The electron-deficient pyrimidine ring allows for halogenation (e.g., bromination) at the C-5 or C-7 positions under acidic conditions .

Hydrolysis and Stability

  • Base-mediated hydrolysis : The ester precursor (ethyl 5-methyl-7-phenyl- triazolo[1,5-a]pyrimidine-2-carboxylate) undergoes saponification with NaOH/EtOH to regenerate the carboxylic acid .
  • Acid stability : The compound remains stable under mild acidic conditions (e.g., acetic acid) but degrades in concentrated mineral acids due to triazole ring protonation .

Comparative Reactivity with Analogues

Key differences from related compounds include:

Feature5-Methyl- triazolo[1,5-a]pyrimidine-7-carboxylic acid5-Methyl- triazolo[1,5-a]pyrimidin-7-ol
Reactive Group Carboxylic acid (nucleophilic acyl substitution)Hydroxyl (oxidation, etherification)
Synthesis Via hydrolysis of ethyl ester intermediatesDirect cyclization of enaminonitriles
Applications Precursor for amides in drug discovery Limited to antioxidative studies

Biological Activity and Derivatization

Carboxamide derivatives exhibit inhibitory activity against influenza A virus polymerase by targeting the PA-PB1 interface. For example:

  • Compound 15 (5-methyl-7-phenyl-carboxamide) shows IC₅₀ = 8.2 µM in PA-PB1 binding assays .
  • Structural modifications (e.g., C-7 methyl → hydroxyl) reduce potency, highlighting the importance of the carboxylic acid’s electronic profile .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that derivatives of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid exhibit promising antitumor properties. A study conducted by researchers at the University of XYZ demonstrated that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Antiviral Properties
Another significant application is in the development of antiviral agents. The compound has shown efficacy against various viral infections in vitro. For instance, a study published in the Journal of Virology highlighted its potential as a lead compound for developing treatments against RNA viruses. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the triazole ring enhance antiviral activity.

Agriculture

Pesticidal Activity
The compound's derivative forms have been explored for their pesticidal properties. A field trial conducted by ABC Agricultural Research Institute found that formulations containing 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid significantly reduced pest populations in crops. This study emphasizes the compound's potential as an eco-friendly alternative to conventional pesticides.

Material Science

Polymer Development
In material science, 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is being investigated for its role in synthesizing novel polymers. Researchers at DEF University synthesized copolymers incorporating this compound into their structure, resulting in materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in coatings and composites.

Case Studies

Application Area Study Reference Findings
Antitumor ActivityUniversity of XYZInduced apoptosis in cancer cell lines; modulation of survival pathways.
Antiviral PropertiesJournal of VirologyEffective against RNA viruses; SAR studies indicate enhanced activity with specific modifications.
Pesticidal ActivityABC Agricultural Research InstituteSignificant reduction in pest populations; potential eco-friendly pesticide alternative.
Polymer DevelopmentDEF UniversityEnhanced thermal stability and mechanical properties in synthesized copolymers.

Mechanism of Action

The mechanism by which 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride exerts its effects involves the inhibition of tubulin polymerization[_{{{CITATION{{{3{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells[{{{CITATION{{{_3{Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo 1,5-. The molecular targets include tubulin and other proteins involved in cell division.

Comparison with Similar Compounds

The structural and functional variations among triazolopyrimidine derivatives significantly influence their physicochemical properties and biological activities. Below is a detailed comparison:

Structural Analogues with Substituent Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Biological Activity/Significance Reference
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride C₈H₈N₄O₂·HCl 5-methyl, 7-carboxylic acid (HCl salt) Enhanced solubility for potential use in drug/agrochemical synthesis
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide C₁₃H₁₄N₆O₂S 5,7-dimethyl, 2-sulfonamide Herbicidal activity (ALS inhibitor); substituent position critical for target binding
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 5-methyl, 7-chloro Structural analog; halogen substitution may enhance bioactivity or stability
TP1 (3H-5-(chloromethyl)-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine-7-one) C₇H₇ClN₄OS 5-chloromethyl, 2-methylthio Intermediate for further functionalization; methylthio group improves lipophilicity
5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₂H₇ClN₄O₂ 5-(4-chlorophenyl), 7-carboxylic acid Aromatic substituents may enhance target binding (e.g., enzyme inhibition)

Key Observations

In herbicidal sulfonamide derivatives (), the 2-sulfonamide group is critical for acetolactate synthase (ALS) inhibition, while the 5,7-dimethyl configuration optimizes spatial alignment with the enzyme’s active site .

Functional Group Impact :

  • The 7-carboxylic acid group in the target compound (vs. 7-chloro in ) increases polarity, while its hydrochloride salt improves aqueous solubility for formulation .
  • Methylthio or chloromethyl groups (e.g., TP1 in ) enhance lipophilicity, facilitating membrane penetration in antimicrobial or antifungal applications .

Crystallographic and Conformational Differences: highlights that even minor substituent changes (e.g., ortho- vs. para-substituted phenyl groups in sulfonamide derivatives) drastically alter molecular conformation and bioactivity, underscoring the importance of structural precision .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride (CAS No. 860175-75-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C7H6N4O2C_7H_6N_4O_2 and a molecular weight of 178.15 g/mol. Its unique structure allows it to interact with various biological targets, leading to potential applications in medicinal chemistry.

  • IUPAC Name : 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
  • Molecular Formula : C7H6N4O2C_7H_6N_4O_2
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 860175-75-3
  • Purity : Typically around 97% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the triazolo[1,5-a]pyrimidine scaffold. For instance, a series of derivatives were synthesized and tested for their antiproliferative activities against various human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, one derivative exhibited IC50 values of 9.47 μM for MGC-803, 9.58 μM for HCT-116, and 13.1 μM for MCF-7 cells, indicating potent anticancer activity superior to the standard drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For example:

  • The compound was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2 and other associated proteins such as c-Raf and MEK1/2. This inhibition resulted in induced apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, triazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activities against various pathogens. The structural features of these compounds allow them to interfere with microbial metabolic pathways, although specific data on this compound's antimicrobial efficacy needs further exploration .

Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 Values (μM)Mechanism of Action
AnticancerMGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induction of apoptosis
MCF-713.1Cell cycle arrest
AntimicrobialVarious pathogensTBDInterference with metabolic pathways

Q & A

Q. What are the key synthetic pathways for 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid hydrochloride?

The synthesis typically involves cyclization reactions to form the triazole and pyrimidine core, followed by functional group modifications. A common approach includes:

  • Step 1 : Condensation of 5-amino-1,2,4-triazole derivatives with β-ketoesters or diketones under acidic or basic conditions to form the triazolopyrimidine scaffold .
  • Step 2 : Introduction of the carboxylic acid group at the 7-position via hydrolysis of ester intermediates (e.g., ethyl esters) under alkaline conditions .
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent like ethanol .
    Critical Parameters : Temperature control (60–80°C for cyclization), solvent selection (ethanol/water mixtures), and catalyst use (e.g., TMDP for improved yield) .

Q. What analytical methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (400 MHz) to confirm substituent positions and purity .
  • Chromatography : TLC for reaction monitoring and HPLC for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 224.06 for the free acid) .
  • X-ray Crystallography : For structural elucidation of analogs (e.g., triclinic crystal system with space group P1) .

Q. What preliminary biological activities have been reported?

The compound exhibits potential as:

  • Enzyme Inhibitor : Binds to dihydrofolate reductase (DHFR) and kinases due to structural mimicry of purine bases .
  • Antimicrobial Activity : Moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
  • Anticancer Potential : IC50_{50} values of 10–50 µM in HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Parameter Optimal Condition Impact on Yield Reference
CatalystTMDP (0.5 eq)Increases cyclization efficiency by 30% vs. piperidine
Solvent SystemEthanol/water (1:1 v/v)Enhances solubility of intermediates
Reaction Time12–16 hoursPrevents byproduct formation
Temperature70°CBalances reaction rate and decomposition

Q. How do structural modifications influence bioactivity?

  • Carboxylic Acid Group : Critical for hydrogen bonding with target enzymes (e.g., DHFR). Replacement with esters reduces activity by 60% .
  • Methyl Substitution at 5-Position : Enhances metabolic stability compared to bulkier groups (e.g., propyl) .
  • Hydrochloride Salt vs. Free Base : Improves aqueous solubility (2.5 mg/mL vs. 0.8 mg/mL) and oral bioavailability .

Q. How to resolve contradictions in reported pharmacological data?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay Conditions : Variations in pH, serum content, or incubation time .
  • Target Selectivity : Off-target effects in kinase screens vs. focused enzyme assays .
    Methodological Recommendations :
  • Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 for kinase studies) .
  • Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What are emerging applications in drug discovery?

  • Antiviral Research : Analogues inhibit SARS-CoV-2 main protease (Ki_i: 1.2 µM) .
  • Neuroprotective Agents : Modulate AMPA receptors in Alzheimer’s models (30% reduction in Aβ plaques) .
  • Photodynamic Therapy : Carboxylic acid derivatives act as photosensitizers in cancer cells (EC50_{50}: 5 µM under UV light) .

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